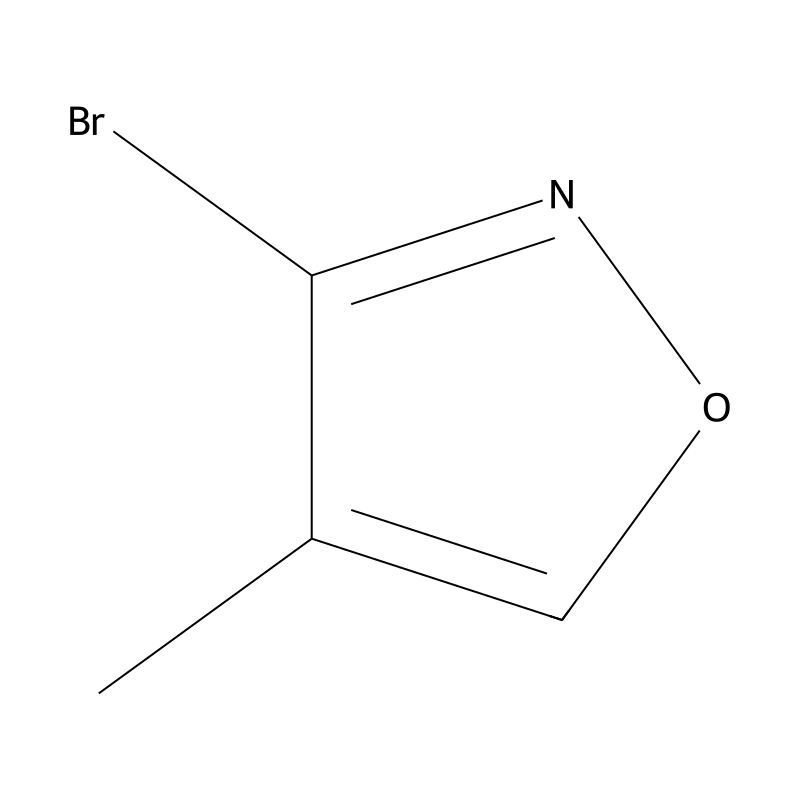

3-Bromo-4-methylisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4-methylisoxazole is a heterocyclic compound characterized by its unique isoxazole ring structure, which consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine atom is substituted at the third position, while a methyl group is located at the fourth position of the isoxazole ring. This compound has the molecular formula and a molecular weight of approximately 161.98 g/mol. It appears as a white to light yellow crystalline solid and has applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The methyl group can influence reactivity, allowing for electrophilic substitution reactions on the aromatic ring.

- Condensation Reactions: This compound can participate in condensation reactions with other nucleophiles or electrophiles, forming more complex structures.

Research indicates that 3-bromo-4-methylisoxazole exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest that derivatives of isoxazole compounds show antimicrobial activity against various pathogens.

- Anticancer Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation, particularly in pancreatic cancer models .

The specific biological activities of 3-bromo-4-methylisoxazole require further investigation to fully elucidate its pharmacological potential.

Several methods exist for synthesizing 3-bromo-4-methylisoxazole:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both nitrogen and oxygen functionalities under acidic or basic conditions.

- Halogenation: The introduction of bromine can be achieved through halogenation reactions involving 4-methylisoxazole as a starting material.

- Functional Group Transformations: Various functional group transformations can be applied to modify existing isoxazole derivatives into 3-bromo-4-methylisoxazole.

These synthetic pathways allow for the generation of this compound in moderate to high yields depending on the reaction conditions used.

3-Bromo-4-methylisoxazole finds applications in several areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.

- Organic Synthesis: This compound is utilized in developing more complex organic molecules due to its reactive bromine atom.

- Research: It is often used in academic research to study reaction mechanisms and biological interactions.

Interaction studies involving 3-bromo-4-methylisoxazole focus on its reactivity with biological macromolecules and small molecules. These studies typically explore:

- Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, which has implications in cancer metabolism .

- Binding Affinities: Analyzing how well 3-bromo-4-methylisoxazole binds to various biological targets can provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 3-bromo-4-methylisoxazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-Bromoisoxazole | 25742-00-1 | 0.91 | Lacks the methyl group at position four |

| 3-Bromoisoxazole-5-carbaldehyde | 220780-57-4 | 0.86 | Contains an aldehyde functional group |

| 5-(Bromomethyl)-3-methylisoxazole | 36958-61-9 | 0.71 | Features a bromomethyl substituent at position five |

| 3-Bromoisoxazole-5-carboxylic acid | 6567-35-7 | 0.74 | Contains a carboxylic acid functional group |

Uniqueness

The unique combination of a bromine atom at the third position and a methyl group at the fourth position distinguishes 3-bromo-4-methylisoxazole from its analogs, potentially affecting its reactivity and biological activity compared to other similar compounds.